2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide
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Overview
Description
2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide is a complex organic compound with potential applications in various scientific fields This compound features a benzamide core with multiple substituents, including a hydroxy group, a methylphenyl group, and a phenylcarbamoyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Benzamide Core: Starting with benzoyl chloride, react it with aniline to form N-phenylbenzamide.
Introduction of the Hydroxy Group: Hydroxylation of the benzamide core can be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Cyclohexyl Substitution: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Phenylcarbamoyl Group Addition: The phenylcarbamoyl group can be added through a reaction with phenyl isocyanate.
Methylphenyl Substitution: Finally, the 4-methylphenyl group can be introduced using a suitable methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the benzamide and phenylcarbamoyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group and aromatic rings could facilitate binding to active sites, while the bulky cyclohexyl and phenylcarbamoyl groups may influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-phenylbenzamide: Lacks the cyclohexyl and phenylcarbamoyl groups, potentially resulting in different chemical and biological properties.
N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide: Lacks the hydroxy group, which may affect its reactivity and interactions.
2-hydroxy-N-(4-methylphenyl)benzamide: Lacks the cyclohexyl and phenylcarbamoyl groups, leading to different steric and electronic effects.
Uniqueness
2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C27H28N2O3/c1-20-14-16-22(17-15-20)29(25(31)23-12-6-7-13-24(23)30)27(18-8-3-9-19-27)26(32)28-21-10-4-2-5-11-21/h2,4-7,10-17,30H,3,8-9,18-19H2,1H3,(H,28,32) |
InChI Key |
CYCJQDGWSXREAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2O)C3(CCCCC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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